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Introduction

AZD5248 is a potent, orally bioavailable, small-molecule inhibitor of Cathepsin C (also known
as Dipeptidyl Peptidase | or DPP1). Cathepsin C is a lysosomal cysteine protease that plays a
crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil
elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[1][2] These proteases are key
mediators of tissue damage and inflammation in a variety of diseases.[1] By inhibiting
Cathepsin C, AZD5248 was developed with the therapeutic goal of reducing the activity of
these downstream proteases, offering a potential treatment for inflammatory conditions.[3][4]
However, the development of AZD5248 was terminated prior to human dosing due to a
significant preclinical safety finding of aortic binding in rats.[3][5] This technical guide provides a
comprehensive overview of the core properties of AZD5248, including its mechanism of action,
available preclinical data, and the safety concerns that led to its discontinuation.

Core Properties and Mechanism of Action

AZD5248 is a potent inhibitor of human and rat Cathepsin C. Its mechanism of action involves
the direct inhibition of the enzymatic activity of Cathepsin C. This upstream inhibition prevents
the proteolytic activation of pro-NSPs into their active forms within the bone marrow during
neutrophil maturation.[4][6] The consequent reduction in active NE, PR3, and CG was
expected to diminish the inflammatory cascade in target tissues.
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Physicochemical Properties

Property Value Reference
Molecular Formula C22H22N402 [5]

Molecular Weight 374.44 g/mol [5]

CAS Number 1254318-44-9 [5]

In Vitro Potency

Target Species ICs0 (NM) Reference
Cathepsin C Human 44 [5]
Cathepsin C Rat 67 [5]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for AZD5248 in preclinical species are not extensively

published. However, it is described as being orally bioavailable.

Preclinical Pharmacodynamics

The primary pharmacodynamic effect of AZD5248 is the reduction of NSP activity. In a key

preclinical study, oral administration of AZD5248 to rats demonstrated a time-dependent

reduction in the activity of NSPs in the bone marrow.
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Neutrophil % Inhibition
Serine Species Dose Duration in Bone Reference
Protease Marrow
10 mg/k
Neutrophil 9 g.
Rat (orally, twice 8 days 90% [4]
Elastase (NE) ]
daily)
10 mg/k
Proteinase 3 J g.
Rat (orally, twice 8 days 64% [4]
(PR3) .
daily)
10 mg/k
Cathepsin G g g.
Rat (orally, twice 8 days 88% [4]
(CG) .
daily)

These results indicate that sustained inhibition of Cathepsin C by AZD5248 effectively
suppresses the maturation of key inflammatory proteases. The maximal effect was observed
after approximately 8 days of treatment, which is consistent with the turnover rate of
neutrophils.[4][6]

Preclinical Safety and Reason for Discontinuation

The development of AZD5248 was halted due to findings of aortic binding in a rat quantitative
whole-body autoradiography (QWBA) study.[3][5] This binding was significant and raised
concerns about potential long-term cardiovascular toxicity.

Aortic Binding and Aldehyde Reactivity Hypothesis

The proposed mechanism for the aortic binding of AZD5248 involves a chemical reaction with
endogenous aldehydes present in elastin, a major component of aortic tissue.[3][5] It is
hypothesized that the a-amino nitrile core of AZD5248 reacts with these aldehydes to form a
stable covalent adduct, leading to the accumulation of the compound in the aorta.[3] This off-
target reactivity was a critical safety liability that could not be overcome, leading to the
termination of the program.

Experimental Protocols
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While the specific, proprietary protocols used by AstraZeneca for the evaluation of AZD5248
are not publicly available, this section provides representative examples of methodologies that
would be employed to characterize a Cathepsin C inhibitor.

Cathepsin C Fluorometric Activity Assay
(Representative Protocol)

This assay is used to determine the in vitro potency of an inhibitor against Cathepsin C.

o Reagents and Materials:

[¢]

Recombinant human Cathepsin C

[e]

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

o

Fluorogenic substrate (e.g., (H-Gly-Phe)2-AMC)

o

Test compound (AZD5248) and vehicle (e.g., DMSO)

[¢]

96-well black microplate

[¢]

Fluorescence plate reader

e Procedure:

1. Prepare serial dilutions of AZD5248 in DMSO and then dilute into Assay Buffer.

2. Add a small volume of the diluted inhibitor or vehicle to the wells of the microplate.

3. Add the Cathepsin C enzyme solution to the wells and incubate for a defined period (e.qg.,
15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate.

5. Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 380
nm, Emission: 460 nm).

6. Calculate the rate of reaction for each inhibitor concentration.
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7. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable
equation (e.g., four-parameter logistic) to determine the ICso value.

Neutrophil Serine Protease Activity Assay
(Representative Protocol)

This assay measures the activity of NSPs from biological samples, such as bone marrow
lysates from treated animals.

¢ Reagents and Materials:
o Bone marrow cell lysate from treated and vehicle control animals
o Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
o Specific fluorogenic substrates for each NSP:
= NE: MeOSuc-Ala-Ala-Pro-Val-AMC
» PR3: MeOSuc-Ala-Ala-Pro-Val-pNA (colorimetric) or a suitable fluorogenic substrate
» CG: Suc-Ala-Ala-Pro-Phe-pNA (colorimetric) or a suitable fluorogenic substrate
o 96-well microplate (clear for colorimetric, black for fluorometric)
o Plate reader (spectrophotometer or fluorometer)
e Procedure:
1. Prepare bone marrow lysates from animals treated with AZD5248 or vehicle.
2. Determine the total protein concentration of each lysate to normalize activity.
3. Add a standardized amount of lysate protein to the wells of the microplate.
4. Add the specific NSP substrate to the wells to initiate the reaction.

5. Monitor the change in absorbance or fluorescence over time.
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6. Calculate the enzymatic activity, typically expressed as units of activity per milligram of

total protein.

7. Compare the NSP activity in the AZD5248-treated groups to the vehicle control group to

determine the percent inhibition.

In Vitro Aldehyde Reactivity Assay (Representative
Protocol)

This type of assay can be used to assess the potential for a compound to react with aldehydes,
providing an early indication of potential off-target reactivity similar to that observed with
AZD5248.

e Reagents and Materials:

o

Test compound (AZD5248)

[¢]

A model aldehyde (e.g., glyceraldehyde or a custom-synthesized elastin-related aldehyde)

[¢]

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Analytical system for detecting product formation (e.g., LC-MS/MS)

o

e Procedure:
1. Incubate the test compound with the model aldehyde in the Reaction Buffer at 37°C.
2. Take samples at various time points.

3. Analyze the samples by LC-MS/MS to monitor for the disappearance of the parent
compound and the formation of a new peak corresponding to the mass of the predicted
adduct.

4. The rate of adduct formation can be quantified to compare the reactivity of different

compounds.

Signaling Pathways and Logical Relationships
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The following diagrams illustrate the mechanism of action of AZD5248 and the experimental
workflow for its evaluation.
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Figure 1: Mechanism of Action of AZD5248.
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Figure 2: Preclinical Evaluation Workflow for AZD5248.
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Conclusion

AZD5248 is a well-characterized, potent inhibitor of Cathepsin C that effectively reduces the
activity of downstream neutrophil serine proteases in preclinical models. Its development
highlighted the potential of targeting Cathepsin C for the treatment of inflammatory diseases.
However, the discovery of significant aortic binding in rats, likely due to off-target reactivity with
aldehydes in elastin, led to the termination of its development. The case of AZD5248 serves as
an important example in drug development, illustrating how unforeseen safety liabilities can
halt the progression of an otherwise promising therapeutic candidate. The insights gained from
the AZD5248 program have undoubtedly informed the development of subsequent Cathepsin
C inhibitors with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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